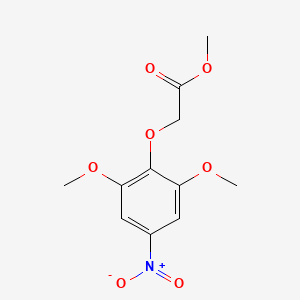

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

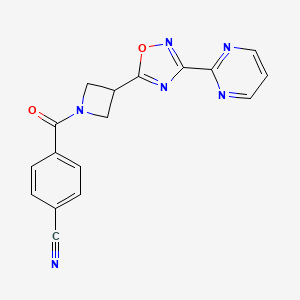

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is a chemical compound with the molecular formula C9H9NO4. It belongs to the class of organic esters and contains both nitro and methoxy functional groups. The compound has a pale yellow appearance and is soluble in organic solvents. Its systematic IUPAC name is methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate .

Synthesis Analysis

The synthesis of this compound involves the esterification of 2-(2,6-dimethoxy-4-nitrophenoxy)acetic acid with methanol. The reaction typically occurs under acidic conditions, using a suitable acid catalyst. The resulting ester is then purified and characterized .Molecular Structure Analysis

The molecular structure of this compound consists of an acetate group (CH3C(=O)O-) attached to a 2-(2,6-dimethoxy-4-nitrophenoxy) moiety. The nitro and methoxy substituents are positioned ortho to each other on the phenyl ring. The compound’s structure can be visualized as an esterified derivative of the parent acid .Chemical Reactions Analysis

This compound can undergo various chemical reactions, including hydrolysis (breaking the ester bond), reduction of the nitro group to an amino group, and substitution reactions. These reactions can lead to the formation of related compounds or derivatives .Applications De Recherche Scientifique

Organic Synthesis

The compound has been utilized in the synthesis of complex organic structures. For example, Roberts et al. (1997) described the conversion of 2-amino-4-nitrophenol into various nitroquinolines, which were further transformed into pyrrolo[4,3,2-de]quinolines, compounds relevant for the synthesis of natural products and potential pharmaceuticals (Roberts, Joule, Bros, & Álvarez, 1997).

Environmental Biodegradation

In environmental science, the degradation pathways of nitrophenol derivatives, which are structurally related to "Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate," have been studied. Teramoto, Tanaka, and Wariishi (2004) explored the fungal metabolism of 4-nitrophenol by Phanerochaete chrysosporium, revealing insights into the degradation mechanisms of phenolic compounds in nature (Teramoto, Tanaka, & Wariishi, 2004).

Analytical Chemistry

In the field of analytical chemistry, studies have focused on the synthesis and characterization of nitrophenol derivatives for various analytical applications. Miller, Olavesen, and Curtis (1974) worked on synthesizing 2,6-dimethoxy [U-14C] phenol, demonstrating methodologies applicable in the labeling of phenolic compounds for tracer and environmental fate studies (Miller, Olavesen, & Curtis, 1974).

Photocatalysis and Water Treatment

The photocatalytic degradation of nitrophenol compounds, related to "this compound," in water treatment processes has been researched. Pignatello and Sun (1995) investigated the complete oxidation of pesticides in water by the photoassisted Fenton reaction, which could be relevant for the degradation of similar compounds (Pignatello & Sun, 1995).

Propriétés

IUPAC Name |

methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c1-16-8-4-7(12(14)15)5-9(17-2)11(8)19-6-10(13)18-3/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFCHNMIVJSDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)

![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)

![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)

![Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2801837.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)

![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)